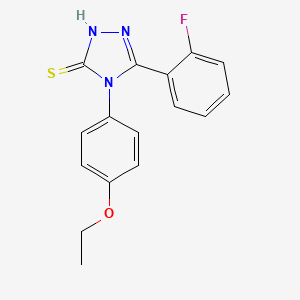
4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as EF-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. EF-1 is a member of the triazole family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to have antimicrobial activity against a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to have antitumor activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for use in lab experiments. This compound is readily available and relatively inexpensive compared to other compounds with similar activities. This compound is also stable under a variety of conditions, making it easy to handle and store. However, this compound also has some limitations for use in lab experiments. This compound has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has limited selectivity for certain enzymes, which can make it less useful for some applications.
Orientations Futures
There are several future directions for research on 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is the development of this compound as a potential therapeutic agent for the treatment of cancer. This compound has been shown to have potent antitumor activity in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is the development of this compound as a potential inhibitor of carbonic anhydrase. Carbonic anhydrase inhibitors are used in the treatment of glaucoma, epilepsy, and other conditions, and this compound could potentially be developed as a new class of carbonic anhydrase inhibitors. Finally, further studies are needed to determine the safety and toxicity of this compound, as well as its potential side effects, before it can be considered for clinical use.
Méthodes De Synthèse
The synthesis of 4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 4-ethoxyphenyl hydrazine and 2-fluorobenzaldehyde in the presence of thiosemicarbazide. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
4-(4-ethoxyphenyl)-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to have antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been studied for its potential as an inhibitor of various enzymes, including carbonic anhydrase and acetylcholinesterase.
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c1-2-21-12-9-7-11(8-10-12)20-15(18-19-16(20)22)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWXPQXYWQLADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5794293.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5794303.png)
![N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5794311.png)


![methyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5794331.png)
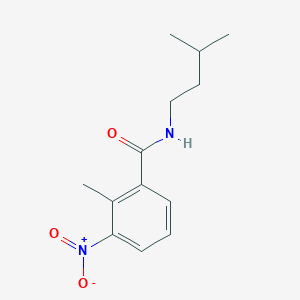
![2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5794336.png)

![3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile](/img/structure/B5794358.png)
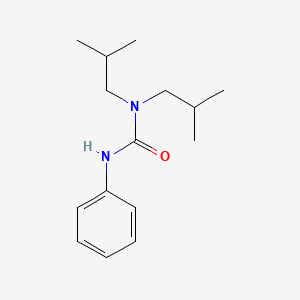
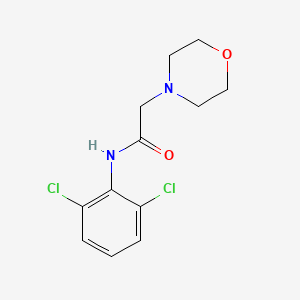
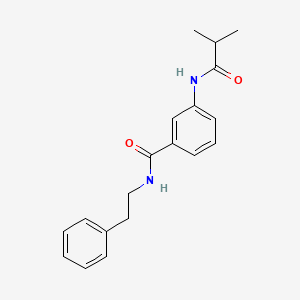
![4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine](/img/structure/B5794392.png)
